
Deflazacort-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deflazacort-D5 is a deuterium-labeled analog of Deflazacort, a synthetic glucocorticoid used as an anti-inflammatory and immunosuppressant. The deuterated form replaces five hydrogen atoms with deuterium (D) at specific molecular positions, resulting in a molecular formula of C25H26D5NO6 and a molecular weight of 446.55 g/mol . Deflazacort itself is a prodrug that rapidly converts to its active metabolite, 21-desacetyldeflazacort, which binds to glucocorticoid receptors to modulate gene transcription .
Preparation Methods
The synthesis of Deflazacort involves multiple steps, including elimination, cyanohydrin formation, silanization, transposition esterification, and more . The industrial production of Deflazacort typically starts with turmeric extractive saponin, which undergoes a series of chemical reactions to yield the final product . The process is characterized by mild reaction conditions, easily obtained raw materials, and a simple process route, making it suitable for large-scale production .
Chemical Reactions Analysis
Deflazacort undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include methanol, hydrogen peroxide, and sodium borohydride . The major products formed from these reactions include various metabolites that are studied for their pharmacological effects .
Scientific Research Applications
Pharmacokinetic Studies
Deflazacort-D5 is widely utilized in pharmacokinetic studies due to its isotopic labeling, which enhances the understanding of drug behavior in biological systems. It serves as a tracer to study the metabolic pathways of deflazacort, allowing for detailed tracking of absorption, distribution, metabolism, and excretion without altering the biological activity of the drug. This capability is crucial for:
- Understanding Drug Metabolism : Researchers can analyze how deflazacort is metabolized in various tissues, providing insights into its efficacy and safety profiles.
- Evaluating Drug Interactions : The compound is employed to study interactions with other drugs and biological molecules, predicting potential adverse effects in combination therapies.
Clinical Research Applications
This compound has significant implications in clinical research, particularly concerning Duchenne Muscular Dystrophy (DMD). Here are some key findings from recent studies:
Case Study: Efficacy in Duchenne Muscular Dystrophy
- Study Design : A multicenter, double-blind, randomized controlled trial involving 196 boys aged 5-15 years compared deflazacort with prednisone and placebo over a 52-week period.
- Results : Deflazacort-treated patients showed significantly lower functional decline compared to those treated with prednisone. Specifically:
- Walking Distance : An average improvement of 28.3 meters on the 6-minute walk test was observed in deflazacort-treated patients compared to those on prednisone.
- Muscle Strength : Significant improvements were noted in muscle strength measurements, indicating enhanced functional abilities over time .
Treatment Group | Change in 6-Minute Walk Distance (meters) | Weight Gain (%) | Functional Decline |
---|---|---|---|
Deflazacort | +28.3 | Less than Prednisone | Lower |
Prednisone | - | Higher than Deflazacort | Higher |
Placebo | - | - | - |
Industrial Applications
In addition to its clinical applications, this compound is also employed in the pharmaceutical industry for:
- Development of New Therapies : Researchers are exploring glucocorticoid-based therapies using this compound as a model.
- Formulation Studies : Enhancing drug formulations by studying the pharmacokinetics and dynamics of corticosteroids.
Mechanism of Action
Deflazacort-D5, like Deflazacort, is a prodrug that is rapidly converted to its active metabolite, 21-desacetyldeflazacort . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects . The exact mechanism involves the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Analogues
Deflazacort (Unlabelled)
- Molecular Formula: C25H31NO6
- Molecular Weight : 441.48 g/mol
- Role : Clinically approved for conditions like Duchenne muscular dystrophy and inflammatory disorders .
- Key Difference : Lacks deuterium atoms, leading to faster metabolic clearance compared to deuterated forms .
Deflazacort-D7
- Molecular Formula: C25H24D7NO6
- Molecular Weight : 449.57 g/mol
- Role : Used similarly to Deflazacort-D5 as an internal standard but with two additional deuterium substitutions. This increases molecular weight and may alter chromatographic retention times .
21-Desacetylthis compound
- Molecular Formula: C23H24D5NO5
- Molecular Weight : 404.52 g/mol
- Role : Deuterated form of the active metabolite of Deflazacort. Used to study metabolic pathways and pharmacokinetics of the parent drug .
Functional Analogues: Glucocorticoids
Dexamethasone
- Molecular Formula : C22H29FO5
- Molecular Weight : 392.47 g/mol
- Potency : ~25–30 times more potent than Deflazacort in anti-inflammatory activity .
- Clinical Use : Broad-spectrum applications, including inflammation, allergies, and COVID-19 .
- Key Difference: Fluorinated structure enhances lipid solubility and tissue penetration compared to non-fluorinated Deflazacort .
Desonide
- Molecular Formula : C24H32O6
- Molecular Weight : 416.51 g/mol
- Role: Non-fluorinated topical corticosteroid with lower systemic absorption than Deflazacort or Dexamethasone .
Pharmacokinetic and Analytical Comparisons
Biological Activity
Deflazacort-D5 is a deuterium-labeled derivative of deflazacort, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly relevant in the treatment of conditions such as Duchenne muscular dystrophy (DMD), where it has been shown to provide therapeutic benefits while minimizing certain side effects associated with traditional corticosteroids.
Overview of this compound
Deflazacort itself is an inactive prodrug that is rapidly converted into its active metabolite, which exerts its biological effects primarily through glucocorticoid receptor activation. The deuterium labeling in this compound enhances its metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects compared to its non-labeled counterpart.
This compound exhibits several biological activities, including:
- Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and chemokines.
- Immunosuppressive Activity : The compound suppresses immune responses, making it beneficial in autoimmune conditions.
- Muscle Preservation : In models of DMD, this compound has been shown to preserve muscle function and strength by reducing muscle inflammation and promoting autophagy .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Potent Glucocorticoid Activity : Demonstrated through various in vitro and in vivo studies.
- Reduced Side Effects : Compared to traditional corticosteroids, this compound has a lower incidence of weight gain, growth retardation, and psychological effects like depression .
Case Studies and Clinical Trials
-
Duchenne Muscular Dystrophy (DMD) :
- In a study comparing Deflazacort with other corticosteroids like prednisone, it was found that Deflazacort resulted in less adverse effects on bone density and cognitive function while maintaining similar efficacy in muscle strength preservation .
- A randomized controlled trial indicated that patients treated with Deflazacort experienced fewer psychological side effects compared to those treated with prednisone .
- Gut Microbiota Influence :
Data Table: Comparative Biological Activities
Activity Type | This compound | Prednisone | Vamorolone |
---|---|---|---|
Anti-inflammatory | High | High | Moderate |
Immunosuppressive | High | High | Low |
Muscle Strength Preservation | High | Moderate | High |
Psychological Side Effects | Low | Moderate | High |
Bone Density Impact | Minimal | Significant | Moderate |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Deflazacort-D5, and how does its deuterium substitution influence glucocorticoid receptor (GR) activation compared to non-deuterated Deflazacort?
this compound is a deuterated analog of Deflazacort, a prodrug converted to its active metabolite, 21-desacetyldeflazacort, which binds to GR to exert anti-inflammatory and immunosuppressive effects. The deuterium substitution at specific positions aims to alter pharmacokinetic properties (e.g., metabolic stability) without significantly changing receptor affinity. To study this, researchers should conduct in vitro GR binding assays and compare metabolic half-lives using liver microsomes or hepatocyte models. Isotopic effects on hydrogen-deuterium exchange can be analyzed via mass spectrometry (LC-MS/MS) .
Q. How can researchers validate the synthesis and purity of this compound to ensure reproducibility in preclinical studies?
Synthesis validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and chemical structure. Purity (>98%) should be verified via HPLC with UV detection. For reproducibility, experimental protocols must detail reaction conditions, solvent systems, and purification steps. Cross-referencing with established deuterated compound synthesis guidelines (e.g., isotopic labeling best practices) is critical .
Q. What are the standard in vitro models for assessing this compound’s efficacy in inflammatory pathways?
Primary immune cells (e.g., human peripheral blood mononuclear cells) or cell lines (e.g., RAW 264.7 macrophages) are used to measure cytokine suppression (IL-6, TNF-α) via ELISA. Dose-response curves should compare this compound with its non-deuterated form and other glucocorticoids (e.g., prednisone). Include controls for GR antagonism (e.g., mifepristone) to confirm specificity .
Advanced Research Questions
Q. How do metabolic differences between this compound and non-deuterated Deflazacort impact bioavailability in in vivo models?
Deuterium substitution may slow CYP450-mediated metabolism, extending half-life. To test this, administer equimolar doses of both compounds to rodent models and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolite levels. Compare pharmacokinetic parameters (AUC, C~max~, t~1/2~) and correlate with pharmacodynamic endpoints (e.g., paw edema reduction). Ensure sample size calculations account for inter-individual variability .
Q. What experimental designs are optimal for resolving contradictions in reported efficacy data between this compound and other glucocorticoids?
Contradictions often arise from variability in experimental models (e.g., species-specific GR affinity) or dosing regimens. Use a factorial design to test multiple variables (e.g., dose, administration route, model organism). Meta-analyses of published data should assess heterogeneity via I² statistics and subgroup analyses. Transparently report limitations, such as batch-to-batch variability in drug formulation .
Q. How can isotopic labeling (e.g., this compound) improve tracer studies in glucocorticoid receptor dynamics?
Deuterium labeling enables tracking of drug distribution and metabolite formation via stable isotope-resolved metabolomics. Combine with fluorescence microscopy (e.g., GR-GFP fusion proteins) to visualize receptor translocation in real time. Validate findings with siRNA knockdowns or CRISPR-edited GR-null cell lines .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous tissue samples?
Mixed-effects models account for nested data structures (e.g., multiple tissue samples per subject). Non-linear regression (e.g., sigmoidal dose-response curves) quantifies EC~50~ values. For RNA-seq data from treated tissues, use pathway enrichment analysis (e.g., GSEA) to identify GR-regulated genes. Adjust for multiple comparisons via false discovery rate (FDR) correction .
Q. How can researchers address literature gaps in this compound’s long-term safety profile for chronic inflammatory conditions?
Conduct longitudinal studies in rodent models with endpoints including bone density (DEXA scans), adrenal function (ACTH stimulation tests), and histopathology. Compare results with non-deuterated glucocorticoids. Use systematic review frameworks (PRISMA) to identify understudied adverse effects in existing literature .
Q. Methodological Guidance
Q. What are the best practices for integrating this compound data into a publication’s results section?
Present key findings in tables (e.g., pharmacokinetic parameters, cytokine suppression rates) and figures (e.g., dose-response curves, receptor activation timelines). Avoid duplicating data in text and visuals. Highlight statistically significant differences (p < 0.05) and effect sizes (Cohen’s d). Use supplementary materials for raw datasets or extended methodologies .
Q. How should contradictory findings between this compound studies be discussed in a manuscript?
Frame contradictions within the context of methodological differences (e.g., cell type, dosing schedule). Use funnel plots to assess publication bias in meta-analyses. Propose hypotheses (e.g., tissue-specific metabolism) for future validation. Explicitly state study limitations, such as small sample sizes or short observation periods .
Properties
Molecular Formula |
C25H31NO6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D3,12D2 |
InChI Key |
FBHSPRKOSMHSIF-NNXZVGBDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.